molecular formula C16H14NOP B12890705 2-(Diphenylphosphoryl)-1H-pyrrole CAS No. 62754-68-1

2-(Diphenylphosphoryl)-1H-pyrrole

Cat. No.: B12890705
CAS No.: 62754-68-1
M. Wt: 267.26 g/mol
InChI Key: ZHBBKBOJRLJYMO-UHFFFAOYSA-N
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Description

Diphenyl(1H-pyrrol-2-yl)phosphine oxide is a compound that features a phosphine oxide group attached to a pyrrole ring and two phenyl groupsThe presence of both phosphorus and nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(1H-pyrrol-2-yl)phosphine oxide can be synthesized through the reaction of 2,4-dimethylpyrrole with chloro-diphenylphosphine, followed by an oxidation step. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

While specific industrial production methods for Diphenyl(1H-pyrrol-2-yl)phosphine oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1H-pyrrol-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

    Coordination: Metal salts such as palladium chloride or nickel acetate in the presence of a base.

Major Products Formed

    Oxidation: Diphenyl(1H-pyrrol-2-yl)phosphine oxide.

    Substitution: Various substituted phenyl derivatives.

    Coordination: Metal-ligand complexes with potential catalytic activity.

Scientific Research Applications

Diphenyl(1H-pyrrol-2-yl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which Diphenyl(1H-pyrrol-2-yl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand, coordinating to metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(1H-pyrrol-2-yl)phosphine oxide is unique due to the presence of both a pyrrole ring and phosphine oxide group, which provides it with distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with unique catalytic properties, distinguishing it from other similar compounds .

Properties

CAS No.

62754-68-1

Molecular Formula

C16H14NOP

Molecular Weight

267.26 g/mol

IUPAC Name

2-diphenylphosphoryl-1H-pyrrole

InChI

InChI=1S/C16H14NOP/c18-19(16-12-7-13-17-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H

InChI Key

ZHBBKBOJRLJYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CN3

Origin of Product

United States

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